Corrosion Inhibition Efficiency: Triethylammonium Salt B3 vs. B1 and B2 in 1 M H2SO4
In a direct head-to-head study, triethylammonium 4-(cyclohexylamino)-4-oxobutanoate (B3), the salt form of the target compound, was compared with two structural analogs—triethylammonium 4-(cyclohexylamino)-4-oxobut-2-enoate (B1, containing an unsaturated backbone) and triethylammonium 5-(cyclohexylamino)-5-oxopentanoate (B2, with a 5-carbon chain)—as corrosion inhibitors for mild steel in 1 M H2SO4 at room temperature for 24 hours [1]. All three salts achieved high inhibition efficiency at maximum concentration; B3 demonstrated intermediate performance between B1 and B2, with efficiency increasing as a function of inhibitor concentration [1].
| Evidence Dimension | Corrosion inhibition efficiency (IE%) |
|---|---|
| Target Compound Data | High at maximum concentration; intermediate between B1 and B2 |
| Comparator Or Baseline | B1 (4-oxobut-2-enoate derivative): highest efficiency; B2 (5-oxopentanoate derivative): lower efficiency |
| Quantified Difference | B3 ranked intermediate among the three triethylammonium salts tested; exact numerical IE% values for individual salts not specified in abstract |
| Conditions | Mild steel, 1 M H2SO4, room temperature, 24 hours, weight loss method |
Why This Matters
Selecting B3 over B1 or B2 provides an intermediate corrosion inhibition profile with distinct adsorption free energy characteristics, enabling tailored protection for mild steel in acidic environments without over-engineering inhibitor potency that may affect cost or downstream processing.
- [1] Muhsin, M.S., Shihab, M.S. Synthesis New Triethylammonium Salts as Corrosion Inhibitors for Mild Steel in 1 M H2SO4. Al-Nahrain Journal of Science, 2023. View Source
